(4'-Methyl biphenyl-4-yl)(phenyl)methanone
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Overview
Description
(4’-Methyl biphenyl-4-yl)(phenyl)methanone is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a biphenyl structure with a methyl group at the 4’ position and a phenylmethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Methyl biphenyl-4-yl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses biphenyl and acetophenone as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of (4’-Methyl biphenyl-4-yl)(phenyl)methanone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4’-Methyl biphenyl-4-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated biphenyls, nitro biphenyls
Scientific Research Applications
(4’-Methyl biphenyl-4-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of (4’-Methyl biphenyl-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler biphenyl derivative without the methyl and phenylmethanone groups.
Benzophenone: Contains a phenylmethanone group but lacks the biphenyl structure.
4-Benzoylbiphenyl: Similar structure but without the methyl group at the 4’ position.
Uniqueness
(4’-Methyl biphenyl-4-yl)(phenyl)methanone is unique due to the presence of both the methyl group and the phenylmethanone group on the biphenyl structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl]-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c1-15-7-9-16(10-8-15)17-11-13-19(14-12-17)20(21)18-5-3-2-4-6-18/h2-14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSXOYNJTQYKPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458827 |
Source
|
Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63283-56-7 |
Source
|
Record name | (4'-Methyl[1,1'-biphenyl]-4-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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